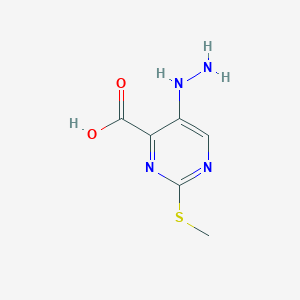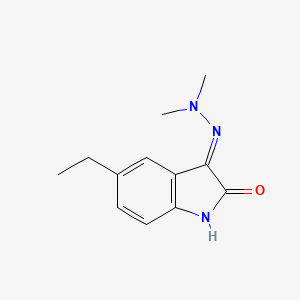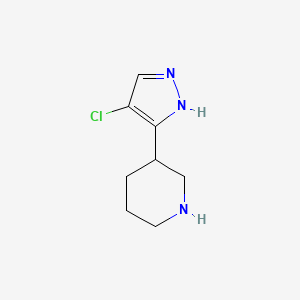
5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid: is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, methylthio, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through a reaction with hydrazine hydrate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Agents: It may also have potential as an anticancer agent due to its ability to interact with biological targets.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: It may be used in the development of new agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidine-4-carboxylic acid
Comparison:
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a chloro substituent instead of a hydrazinyl group, which may alter its reactivity and biological activity.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Similar to the chloro derivative, the bromo substituent can influence the compound’s properties.
- 2-(Methylthio)pyrimidine-4-carboxylic acid: Lacks the hydrazinyl group, which may reduce its potential for hydrogen bonding interactions.
The unique combination of substituents in 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
99951-96-9 |
|---|---|
Molekularformel |
C6H8N4O2S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
5-hydrazinyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2S/c1-13-6-8-2-3(10-7)4(9-6)5(11)12/h2,10H,7H2,1H3,(H,11,12) |
InChI-Schlüssel |
AWEQMEKQYUYUQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)C(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)


![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)

![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)


![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
